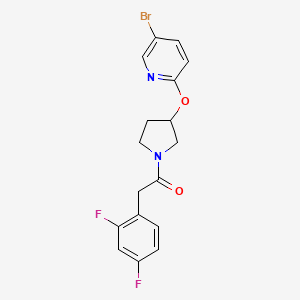
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2 and its molecular weight is 397.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a novel compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, featuring a bromopyridine moiety, a pyrrolidine ring, and a difluorophenyl group, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is C15H16BrF2N2O. The presence of the bromopyridine and difluorophenyl groups contributes to its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The bromopyridine moiety may facilitate binding to protein targets due to its ability to engage in π-π stacking interactions, while the pyrrolidine ring can enhance conformational flexibility, potentially improving binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bromopyridine have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. A study on related compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections.
Anti-inflammatory Effects
Compounds containing pyrrolidine rings are often explored for their anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that this compound could be evaluated for similar effects in models of inflammation.
Cancer Research
The compound's structural components are reminiscent of known anticancer agents. Research has indicated that brominated heterocycles can induce apoptosis in cancer cell lines. For example, studies have shown that related pyridine derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.
Case Studies
- Antimicrobial Activity : A recent study tested several pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone exhibited MIC values ranging from 8 to 64 µg/mL against gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : In an experimental model of acute inflammation induced by carrageenan in rats, administration of related pyrrolidine compounds significantly reduced paw edema comp
属性
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O2/c18-12-2-4-16(21-9-12)24-14-5-6-22(10-14)17(23)7-11-1-3-13(19)8-15(11)20/h1-4,8-9,14H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOVZBSNXAXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













